N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide
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Description
N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H27F3N4O2 and its molecular weight is 424.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Research
N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide, related to arylcyclohexylamine compounds, has been explored in various synthetic derivative studies. In one study, novel derivatives were synthesized using Mannich reactions, leading to compounds with potential therapeutic applications. These derivatives, structurally related to ketamine, have been confirmed through NMR technology, indicating their potential in clinical therapeutics and drug design (Masaud et al., 2022).
Anticancer Activity
N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides, structurally related to the compound , have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some of these compounds have shown significant activity, highlighting their potential in oncology (Boddu et al., 2018).
Neuropharmacological Applications
Compounds similar to N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide have been studied for their neuropharmacological properties. For example, arylcyclohexylamines have been explored for their antagonistic effects on N-methyl-D-aspartate-induced transmitter release, which is relevant in the context of central nervous system depressants (Snell & Johnson, 1985).
Potential in HIV Treatment
Research on similar compounds has also explored their role in HIV treatment. For instance, studies on derivatives like 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride have demonstrated their potential as noncompetitive allosteric antagonists of the CCR5 receptor, which is crucial in HIV-1 therapy (Watson et al., 2005).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O2/c22-21(23,24)30-18-6-4-17(5-7-18)14-27-10-12-28(13-11-27)15-19(29)26-20(16-25)8-2-1-3-9-20/h4-7H,1-3,8-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQGLUIERADIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-YL)acetamide |
Disclaimer and Information on In-Vitro Research Products
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